molecular formula C9H11F3N2O2S B141085 Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate CAS No. 135026-10-7

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate

Cat. No. B141085
M. Wt: 268.26 g/mol
InChI Key: ZRJZKAXPJRDCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazolecarboxylates and is known for its ability to act as a potent inhibitor of certain enzymes and biological processes.

Mechanism Of Action

The mechanism of action of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate involves its ability to bind to the active site of enzymes and disrupt their function. This compound is known to form strong hydrogen bonds with the amino acid residues in the active site, leading to inhibition of enzyme activity. Additionally, it has been shown to exhibit antioxidant and antimicrobial properties, further expanding its potential applications.

Biochemical And Physiological Effects

Studies have shown that Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate can have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may have potential uses in the treatment of various diseases. Additionally, this compound has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is its ability to act as a potent inhibitor of enzymes and biological processes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate. One area of interest is the development of new inhibitors of enzymes and biological processes using this compound as a template. Additionally, further investigation into its potential uses in the treatment of diseases such as cancer and Alzheimer's disease may be warranted. Finally, the development of new synthetic routes for this compound may lead to improved yields and purity, making it more accessible for research purposes.

Scientific Research Applications

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate has been extensively studied for its potential applications in various areas of scientific research. One of its primary uses is as a tool for investigating enzyme inhibition and biological processes. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase, among others.

properties

CAS RN

135026-10-7

Product Name

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate

Molecular Formula

C9H11F3N2O2S

Molecular Weight

268.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11F3N2O2S/c1-4-16-7(15)5-6(9(10,11)12)13-8(17-5)14(2)3/h4H2,1-3H3

InChI Key

ZRJZKAXPJRDCOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vessel containing 591 g of ethyl ether cooled in a dry ice-acetone bath was added 12.5 g of dimethylamine with stirring. Then, to a reaction vessel cooled in a dry-ice acetone bath there was placed 11.5 g of the previously-prepared dimethylamine-in-ether solution followed by addition of 5.79 g (23 mmol) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate in 20 ml of ethyl ether. A white precipitate formed immediately. The reaction mixture was stirred for 10 minutes and filtered. The ether filtrate was washed with 5% sodium hydroxide, dried over anhydrous calcium sulfate and concentrated under reduced pressure. The residual solid was treated with petroleum ether and filtered to provide 4.0 g of white solid product (m.p. 78°-79° C.) identified in Table I. ##STR18##
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylamine-in-ether
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
591 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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